![molecular formula C14H16O5 B14757533 (3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one CAS No. 1530-58-1](/img/structure/B14757533.png)
(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one is an organic compound characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to an oxolan-2-one ring via a methylidene linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with oxolan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylidene linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methylidene group to a methylene group, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated derivatives with methylene groups.
Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl group.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which (3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one exerts its effects is primarily related to its interaction with biological targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The oxolan-2-one ring may also contribute to the compound’s overall bioactivity by enhancing its stability and facilitating its interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one: shares structural similarities with other compounds containing the trimethoxyphenyl group, such as:
Uniqueness
The unique combination of the trimethoxyphenyl group and the oxolan-2-one ring in this compound imparts distinct chemical and biological properties
Propiedades
Número CAS |
1530-58-1 |
|---|---|
Fórmula molecular |
C14H16O5 |
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C14H16O5/c1-16-11-7-9(6-10-4-5-19-14(10)15)8-12(17-2)13(11)18-3/h6-8H,4-5H2,1-3H3/b10-6+ |
Clave InChI |
GMQGMAWKJNOEKX-UXBLZVDNSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C/2\CCOC2=O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=C2CCOC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


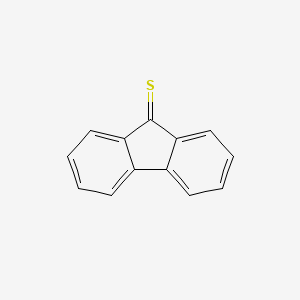
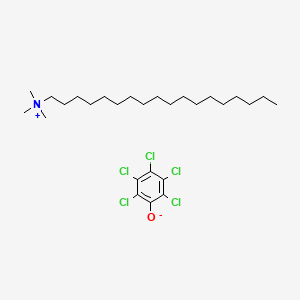
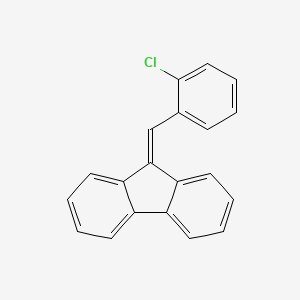
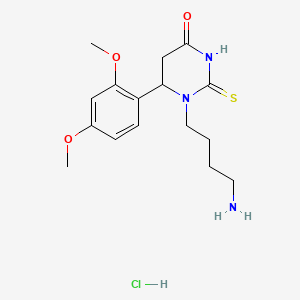

![2-Oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B14757478.png)
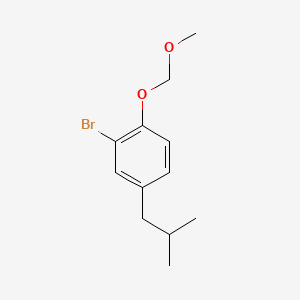
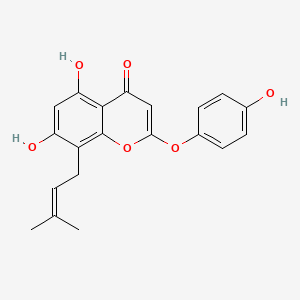
![9,12,15,18,21,24-hexaoxapentacyclo[23.6.1.11,4.029,32.08,33]tritriaconta-4(33),5,7,25,27,29(32)-hexaene](/img/structure/B14757502.png)
![N-[3-Bromopropyl]-p-toluenesulfonanilide](/img/structure/B14757524.png)


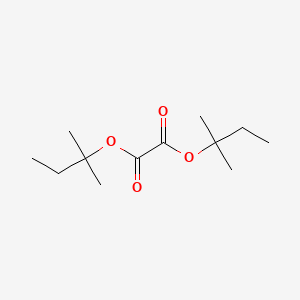
![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757553.png)
